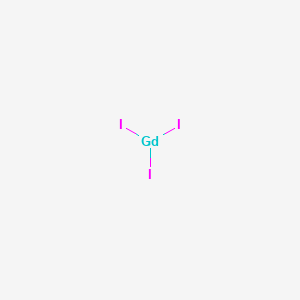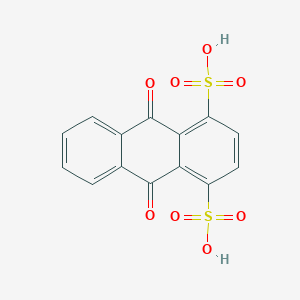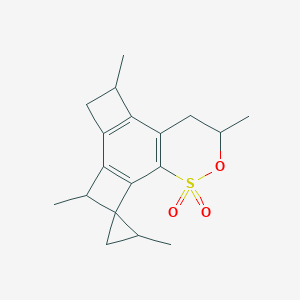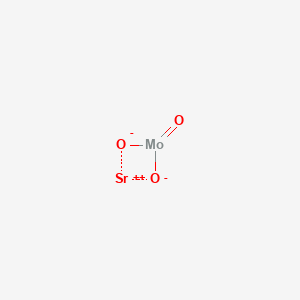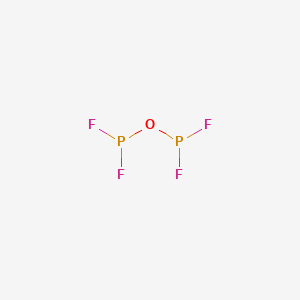
Diphosphorus tetrafluoride oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphosphorus tetrafluoride oxide (P2O4F4), also known as tetraphosphorus hexoxide, is a chemical compound that is widely used in scientific research. It is a white crystalline solid that is highly reactive and is often used as a reagent in various chemical reactions. The compound has several unique properties that make it useful in research, including its ability to act as a strong oxidizing agent.
Mecanismo De Acción
Diphosphorus tetrafluoride oxide is a strong oxidizing agent that works by accepting electrons from other compounds. In the process, it is reduced to phosphorus pentoxide (P2O5). This reaction is often used in organic chemistry to convert alcohols to aldehydes or ketones.
Efectos Bioquímicos Y Fisiológicos
Diphosphorus tetrafluoride oxide is not commonly used in biochemical or physiological research, as it is highly reactive and can be dangerous to handle. However, it has been shown to have toxic effects on living organisms, particularly on aquatic life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The primary advantage of using diphosphorus tetrafluoride oxide in lab experiments is its strong oxidizing power. This makes it useful in a wide range of chemical reactions. However, the compound is highly reactive and can be dangerous to handle. It must be used with caution and proper safety equipment.
List of
Direcciones Futuras
1. Investigating the use of diphosphorus tetrafluoride oxide as a catalyst in organic reactions.
2. Exploring the potential of diphosphorus tetrafluoride oxide in the synthesis of new inorganic compounds.
3. Investigating the use of diphosphorus tetrafluoride oxide in the treatment of wastewater.
4. Studying the toxic effects of diphosphorus tetrafluoride oxide on aquatic life.
5. Developing new methods for the synthesis and purification of diphosphorus tetrafluoride oxide.
In conclusion, diphosphorus tetrafluoride oxide is a highly reactive and useful compound in scientific research. It is primarily used as an oxidizing agent and has several unique properties that make it useful in a wide range of chemical reactions. However, it must be used with caution due to its highly reactive nature. Further research is needed to explore its potential applications and to better understand its toxic effects on living organisms.
Métodos De Síntesis
Diphosphorus tetrafluoride oxide can be synthesized by reacting phosphorus pentoxide (P2O5) with phosphorus trifluoride (PF3) at high temperatures. The reaction produces P2O4F4 as a solid product, which can be purified by sublimation.
Aplicaciones Científicas De Investigación
Diphosphorus tetrafluoride oxide is primarily used in scientific research as an oxidizing agent. It is commonly used in the synthesis of organic compounds, particularly in the oxidation of alcohols to aldehydes or ketones. It is also used in the synthesis of various inorganic compounds.
Propiedades
Número CAS |
13812-07-2 |
|---|---|
Nombre del producto |
Diphosphorus tetrafluoride oxide |
Fórmula molecular |
F4OP2 |
Peso molecular |
153.941 g/mol |
Nombre IUPAC |
difluorophosphanyloxy(difluoro)phosphane |
InChI |
InChI=1S/F4OP2/c1-6(2)5-7(3)4 |
Clave InChI |
BOCCVSWJBAYVHO-UHFFFAOYSA-N |
SMILES |
O(P(F)F)P(F)F |
SMILES canónico |
O(P(F)F)P(F)F |
Otros números CAS |
13812-07-2 |
Sinónimos |
Bis-difluorophosphinic oxide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





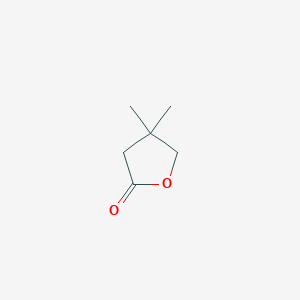
![Purine, 6-[(3-methyl-2-butenyl)thio]-](/img/structure/B87877.png)


